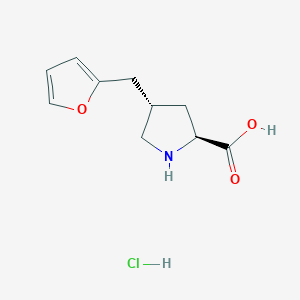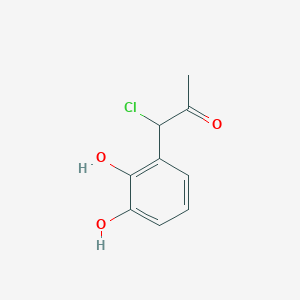![molecular formula C33H43N3O6 B14049511 4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplaviroc is a compound that belongs to the class of 2,5-diketopiperazines and is known for its role as a CCR5 entry inhibitor. It was developed for the treatment of HIV infection by GlaxoSmithKline. its development was discontinued in October 2005 due to concerns about liver toxicity .
Preparation Methods
The synthesis of aplaviroc involves the formation of a spiro-diketo-piperazine structure. The synthetic route typically includes the reaction of specific amines and acids under controlled conditions to form the desired diketopiperazine ring. The industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the compound .
Chemical Reactions Analysis
Aplaviroc undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in aplaviroc, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its efficacy.
Scientific Research Applications
Aplaviroc has been extensively studied for its potential in treating HIV infection. It acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which is crucial for the entry of HIV into human cells. This makes it a valuable tool in understanding HIV entry mechanisms and developing new therapeutic strategies . Additionally, aplaviroc’s unique structure has made it a subject of interest in medicinal chemistry research .
Mechanism of Action
Aplaviroc exerts its effects by binding specifically to the human CCR5 receptor. This binding inhibits the interaction between the CCR5 receptor and the HIV gp120 protein, thereby preventing the virus from entering human macrophages and T cells. This mechanism is distinct from other HIV drugs that target viral enzymes, as aplaviroc targets the host cell receptor .
Comparison with Similar Compounds
Aplaviroc is similar to other CCR5 antagonists such as maraviroc and vicriviroc. it is unique in its specific binding profile and the selective inhibition of monoclonal antibody binding to CCR5. Unlike maraviroc, which has been approved for clinical use, aplaviroc’s development was halted due to safety concerns . Other similar compounds include SCH-C and TAK-779, which also target the CCR5 receptor but have different molecular structures and mechanisms of action .
Properties
Molecular Formula |
C33H43N3O6 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
4-[4-[[1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid |
InChI |
InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28?,29-/m1/s1 |
InChI Key |
GWNOTCOIYUNTQP-YPJJGMIRSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O |
Canonical SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)
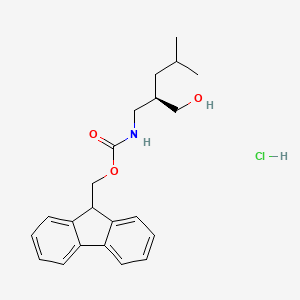

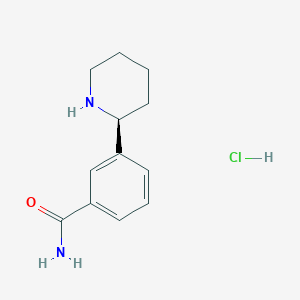
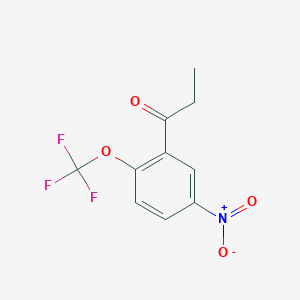
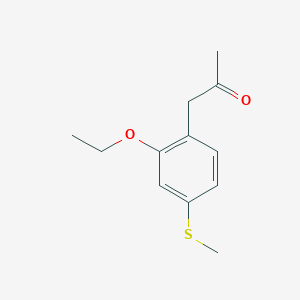
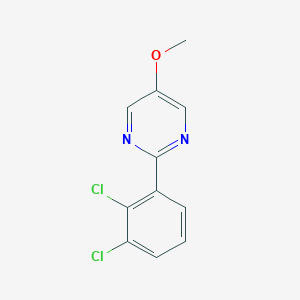



![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
